Indoline-4-carbonitrile hydrochloride
Overview
Description
Indoline-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indoline-4-carbonitrile hydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biological changes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Biochemical Pathways
This compound, as an indole derivative, may affect several biochemical pathways. Indole derivatives are known to be involved in a wide range of biological and clinical applications . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .
Biochemical Analysis
Biochemical Properties
Indoline-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound’s interactions with enzymes such as cytochrome P450 have been noted, where it undergoes dehydrogenation to produce indole through a novel pathway . This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can lead to the modulation of enzyme activity, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit various biological activities over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models help in determining the threshold effects and safe dosage ranges for potential clinical use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes dehydrogenation by cytochrome P450 enzymes to produce indole, which can be further metabolized . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s structure allows it to interact with amino acid residues of proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCKDORHOEOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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